molecular formula C6H4FN3 B1343047 5-Amino-3-fluoropyridine-2-carbonitrile CAS No. 573763-07-2

5-Amino-3-fluoropyridine-2-carbonitrile

Cat. No.: B1343047
CAS No.: 573763-07-2
M. Wt: 137.11 g/mol
InChI Key: BDXBWOYRUFHMKG-UHFFFAOYSA-N
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Description

5-Amino-3-fluoropyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C6H4FN3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoropyridine-2-carbonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 3-fluoro-2-pyridinecarbonitrile with ammonia under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-fluoropyridine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the fluorinated pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

5-amino-3-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXBWOYRUFHMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619248
Record name 5-Amino-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573763-07-2
Record name 5-Amino-3-fluoro-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=573763-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-3-fluoropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyano-3-fluoro-5-nitropyridine (0.12g, 0.72 mmol) and iron powder (0.21g, 3.6 mmol, 325 Mesh) were reacted in 1:1 EtOAc/AcOH (10 mL) utilizing the procedure described in example 762D. Trituration of the crude product with ether gave compound 771D (0.093g, 94%) as a pale yellow solid. HPLC: 99% at 1.27 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 mm. MS (ES): m/z 138.02 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Name
EtOAc AcOH
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.21 g
Type
catalyst
Reaction Step Two
Yield
94%

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